The compound (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as L-gamma-Glutamyl-L-isoleucine, is a dipeptide that belongs to the class of organic compounds characterized by the presence of two alpha-amino acids linked by a peptide bond. Its molecular formula is with a molecular weight of approximately 260.29 g/mol. The structure consists of a branched-chain amino acid (3-methylpentanoic acid) and an amide group derived from 4-carboxybutanoic acid, which contributes to its unique properties and functionalities in biological systems .
The chemical reactivity of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid primarily involves its amide and carboxylic acid functional groups. It can participate in various reactions such as:
This compound exhibits significant biological activities, especially in metabolic pathways involving amino acids. It is known to play a role in protein synthesis and may influence various physiological processes such as:
The synthesis of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid can be achieved through several methods:
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has various applications in fields such as:
Interaction studies involving this compound often focus on its binding affinity and functional impact on biological targets:
Several compounds share structural similarities with (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, including:
Compound Name | IUPAC Name | Structural Features |
---|---|---|
2-Hydroxy-3-methylpentanoic acid | (2R,3R)-2-hydroxy-3-methylpentanoic acid | Hydroxyl group addition |
L-Isoleucine | 2-amino-3-methylbutanoic acid | Branched-chain structure |
L-Glutamic Acid | 2-amino-5-oxopentanoic acid | Contains an additional carboxyl group |
The uniqueness of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid lies in its specific stereochemistry and functional groups that allow it to participate in diverse biochemical pathways while exhibiting distinct biological effects compared to similar compounds. Its dual role as both an amino acid derivative and a dipeptide enhances its functional versatility in metabolic processes .
γ-Glutamylcysteine synthetase (γGCS), also known as glutamate-cysteine ligase (GCL), catalyzes the ATP-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine (γGC), the first committed step in glutathione biosynthesis. This reaction proceeds via a two-step mechanism: (1) phosphorylation of the γ-carboxyl group of glutamate by ATP to form a γ-glutamylphosphate intermediate, followed by (2) nucleophilic attack by the amino group of cysteine, resulting in a tetrahedral transition state and subsequent elimination of phosphate to yield γGC.
The enzyme’s active site accommodates substrates through a conserved binding pocket. Structural studies of Escherichia coli γGCS bound to a sulfoximine-based transition-state analog revealed critical interactions between the inhibitor’s phosphorylated sulfoximine group and residues such as Arg-49 and Asp-50, which stabilize the transition state. This mechanism highlights the enzyme’s ability to discriminate between α- and γ-carboxyl groups of glutamate, ensuring regioselective bond formation.
Enzyme | Substrates | Product | Key Residues for Catalysis |
---|---|---|---|
γGCS (GCL) | L-glutamate, L-cysteine, ATP | γ-glutamylcysteine | Arg-49, Asp-50, Mg²⁺-ATP site |
The stereochemical outcome of γGC synthesis is dictated by the enzyme’s chiral binding environment, which enforces (L)-configuration at both the glutamate and cysteine residues. This specificity is critical for downstream processes, including glutathione synthesis and xenobiotic detoxification.
Glutaminase (GLS) plays a pivotal role in transpeptidation reactions by hydrolyzing glutamine to glutamate and facilitating γ-glutamyl group transfer to acceptor molecules. In mitochondria, inorganic phosphate (Pi) induces GLS filamentation, which enhances its catalytic activity and promotes the enzyme’s allosteric activation. Cryo-electron microscopy structures of murine GLS revealed that Pi binding at the tetramer interface repositions the activation loop, enabling nucleophile activation at the active site.
The transpeptidation mechanism involves:
Structural analysis of human GLS bound to L-glutamate identified key interactions between the substrate’s α-carboxyl group and residues Ser-291 and Tyr-471, which orient the γ-glutamyl group for nucleophilic attack. This process is stereospecific, favoring the formation of (S)-configured products.
Substrate selectivity in γ-glutamyl peptide synthesis is governed by enzyme-specific binding pockets and steric constraints. In Saccharomyces cerevisiae, multiple pathways contribute to γ-glutamyl peptide formation:
Enzyme Complex | Preferred Acceptor Substrate | Product Example | Stereochemical Outcome |
---|---|---|---|
(Dug2p-Dug3p)₂ | Valine | γ-glutamylvaline | (S)-configuration at γ-carbon |
The branched-chain amino acid moiety in (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid suggests that steric hindrance in the enzyme’s active site preferentially accommodates methylated substrates. For instance, the 3-methylpentanoic acid side chain likely interacts with hydrophobic residues such as Phe-327 in GLS, which lines the tetramer interface and modulates substrate access.